

An In-depth Technical Guide to Bunamidine Hydrochloride (CAS 1055-55-6)

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Compound of Interest

Compound Name: *Bunamidine Hydrochloride*

Cat. No.: *B086558*

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Executive Summary

Bunamidine hydrochloride is a veterinary anthelmintic agent, historically utilized for its efficacy against cestode (tapeworm) infections in canines and felines. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, synthesis, and key experimental data. The information is compiled from various scientific sources to support research and development activities. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key studies, and includes visualizations of pathways and workflows to facilitate understanding.

Chemical and Physical Properties

Bunamidine hydrochloride is the hydrochloride salt of Bunamidine. It is a white to light yellow solid powder.^[1]

Property	Value	Source(s)
CAS Number	1055-55-6	[2]
Molecular Formula	C ₂₅ H ₃₉ ClN ₂ O	[2]
Molecular Weight	419.05 g/mol	[2][3]
IUPAC Name	N,N-dibutyl-4-(hexyloxy)naphthalene-1-carboximidamide hydrochloride	[2]
Synonyms	Bunamidine HCl, Scolaban, BW 62-415	[2][4]
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO	[3]
Storage	Dry, dark, and at 0-4°C for short term or -20°C for long term	[3]
logP (predicted)	7.04	[2]
pKa (Strongest Basic)	11.36	[2]

Synthesis

While a detailed, step-by-step synthesis protocol for **Bunamidine Hydrochloride** is not readily available in the reviewed literature, the synthesis of its core amidine structure can be inferred from general chemical principles. The IUPAC name, N,N-dibutyl-4-(hexyloxy)naphthalene-1-carboximidamide hydrochloride, indicates a multi-step synthesis likely involving the following key transformations:

- Alkylation: Introduction of the hexyloxy group onto a naphthalene precursor at the 4-position.
- Formylation or Carboxylation: Introduction of a one-carbon functional group (e.g., a nitrile or a carboxylic acid) at the 1-position of the 4-(hexyloxy)naphthalene.

- **Amidine Formation:** Conversion of the nitrile or a derivative of the carboxylic acid into the N,N-dibutylcarboximidamide. This is often achieved by reacting the nitrile with dibutylamine in the presence of a Lewis acid, or via a Pinner reaction followed by aminolysis.
- **Salt Formation:** Treatment of the resulting Bunamidine free base with hydrochloric acid to yield the hydrochloride salt.

A Russian-language article mentions the "Evaluation of intermediate products of **bunamidine hydrochloride** synthesis in the workplace air by high performance liquid chromatography method," suggesting an industrial synthesis process exists, though the specifics are not detailed.^[4]

Mechanism of Action

The precise molecular mechanism of action for **Bunamidine hydrochloride** has not been fully elucidated in the available literature. However, based on studies of Bunamidine and other anthelmintics, a multi-faceted mechanism is proposed, primarily targeting the parasite's structural integrity and energy metabolism.

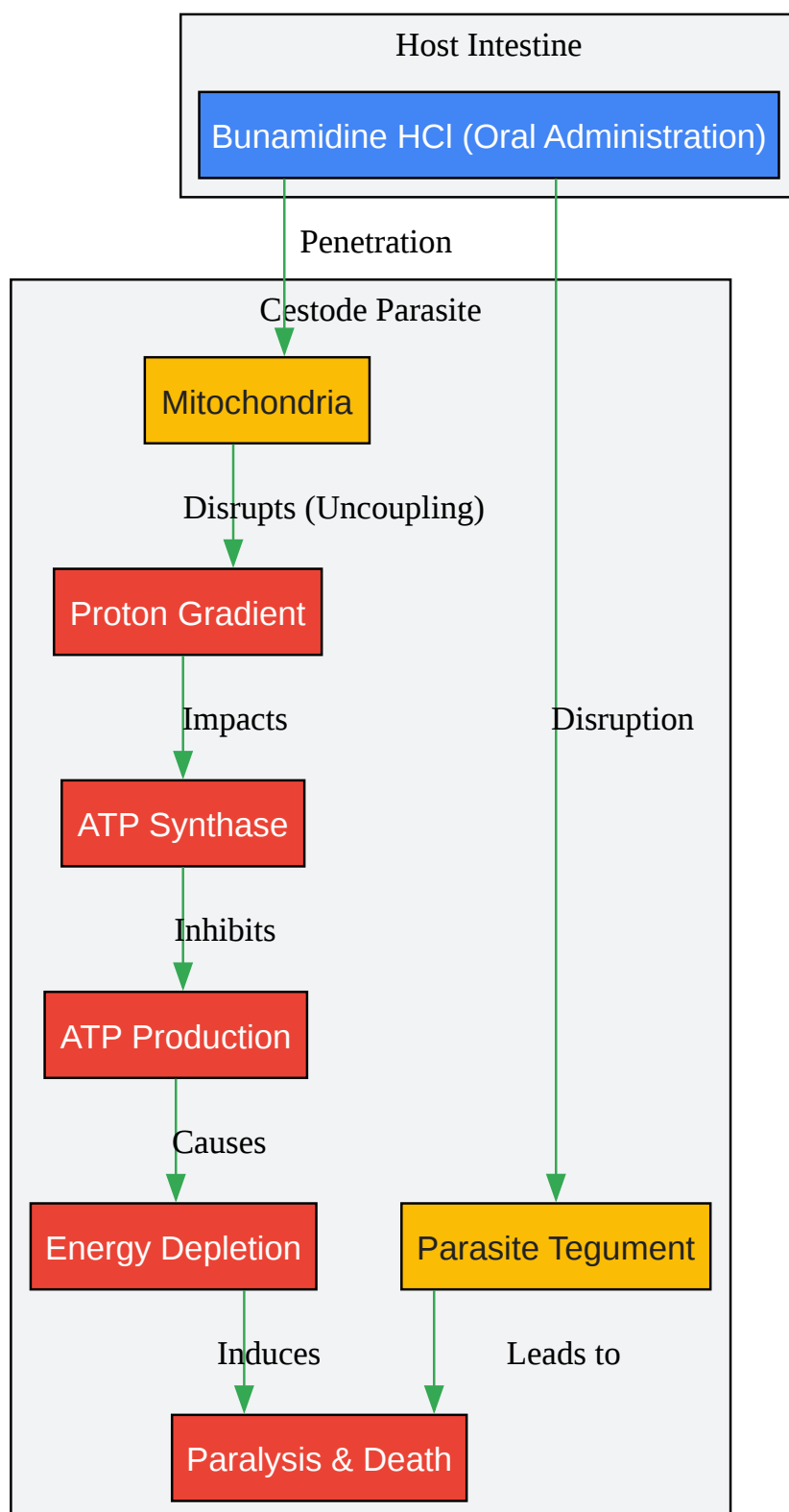
4.1 Disruption of the Parasite Tegument

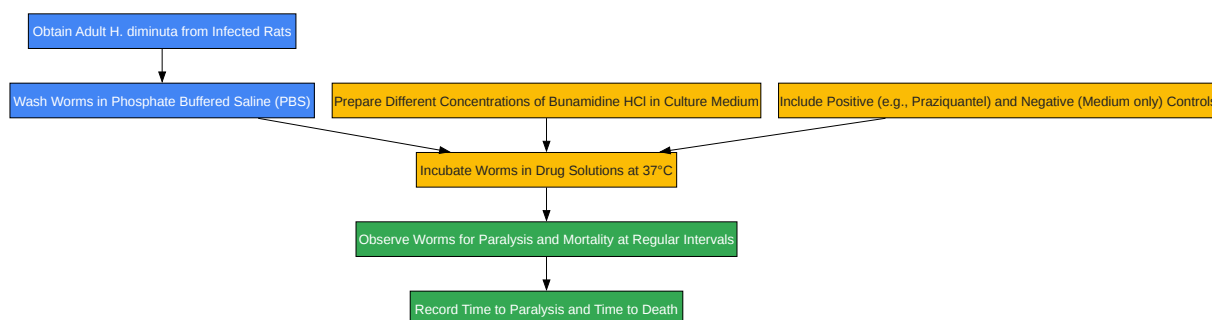
A primary mode of action for many cestocidal agents is the disruption of the parasite's tegument, the syncytial outer layer that serves as a crucial interface for nutrient absorption and protection. While direct electron microscopy studies on Bunamidine's effects on the tegument are not available, its rapid efficacy suggests it may cause tegumental damage, leading to paralysis, loss of function, and expulsion of the parasite.

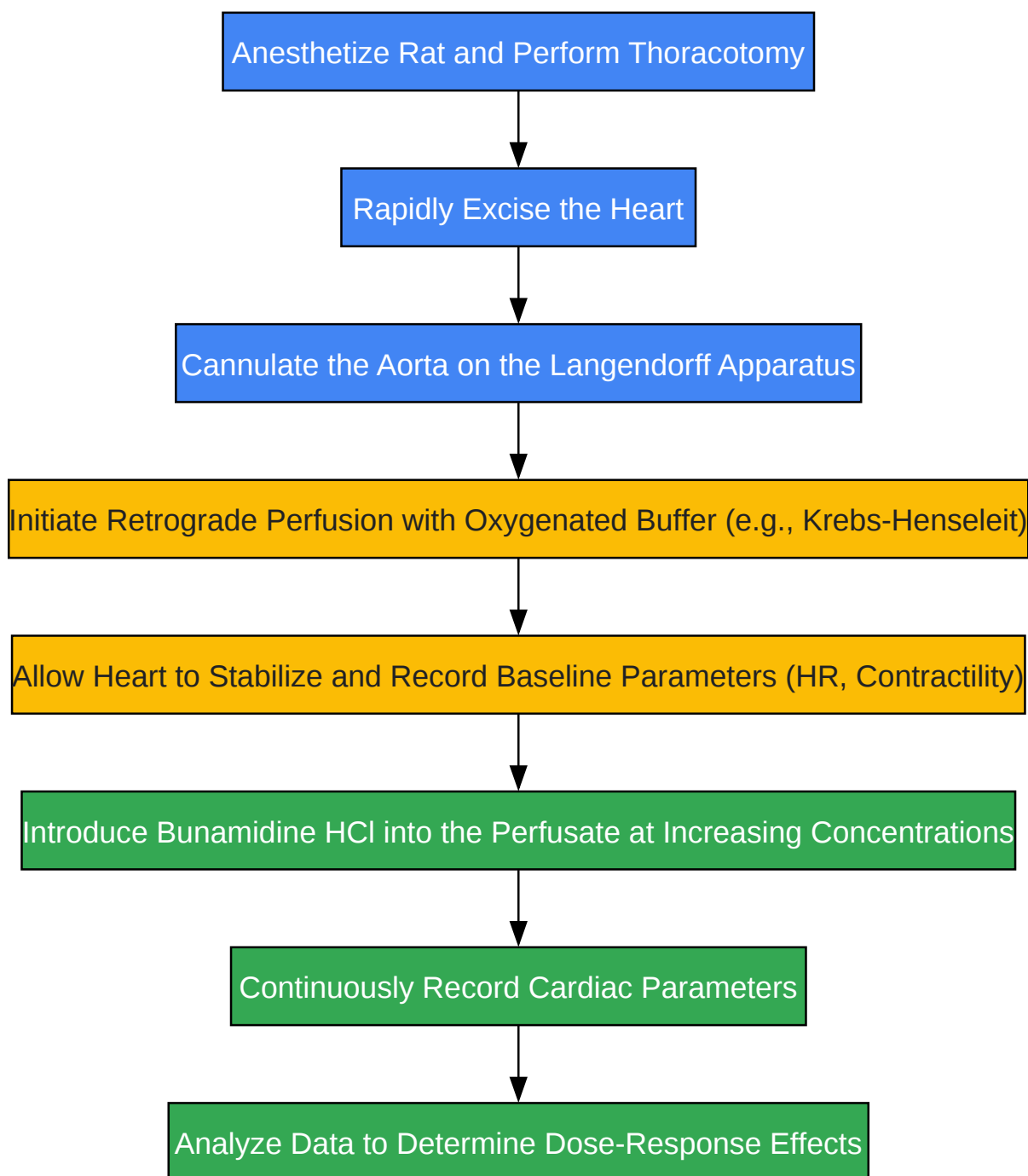
4.2 Potential for Mitochondrial Uncoupling

Several anthelmintics, particularly salicylanilides and substituted phenols, function as proton ionophores that uncouple oxidative phosphorylation in the parasite's mitochondria.^[1] This action disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and leading to a rapid depletion of the parasite's energy reserves. The effects of Bunamidine on the rat heart, where it diminished cardiac glycogen, ATP, and creatine phosphate, suggest it may interfere with cellular energy metabolism, a mechanism consistent with mitochondrial uncoupling.^[3]

Below is a proposed logical pathway for the anthelmintic action of **Bunamidine Hydrochloride**.







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